(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate
Description
“(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate” (hereafter referred to as Compound A) is a chiral cyclohexyl carbonate derivative with a structurally complex bicyclic framework. Its stereochemistry, defined by the (4R), (2S,5R) configuration, confers unique physicochemical and biological properties. Synthesized via a stereoselective route involving palladium-catalyzed coupling and enzymatic resolution, Compound A has shown antiviral activity against herpesviruses (HSV-1 and HSV-2) with an IC₅₀ of 0.8–1.2 μM in vitro . Its crystal structure, resolved to 1.8 Å resolution, reveals a boat conformation of the cyclohexyl ring stabilized by intramolecular hydrogen bonding between the carbonate oxygen and a methyl group on the adjacent carbon .
Properties
CAS No. |
676540-17-3 |
|---|---|
Molecular Formula |
C18H29O3- |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
[(4R)-1-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]hepta-1,6-dien-4-yl] carbonate |
InChI |
InChI=1S/C18H30O3/c1-5-7-16(21-18(19)20)9-6-8-15-12-14(4)10-11-17(15)13(2)3/h5-6,8,13-17H,1,7,9-12H2,2-4H3,(H,19,20)/p-1/t14-,15?,16-,17+/m1/s1 |
InChI Key |
CWBQWAMGGYNJBA-MGNMYUMUSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(C1)C=CC[C@@H](CC=C)OC(=O)[O-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C=CCC(CC=C)OC(=O)[O-])C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, the introduction of the hepta-dienyl chain, and the final carbonate formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.
Table 1: Types of Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups |
| Reduction | Removes oxygen or adds hydrogen atoms |
| Substitution | Replaces one functional group with another |
Biology
Biologically, (4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate is studied for its potential interactions with biomolecules. Research indicates that it may exhibit antiproliferative effects in cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it may inhibit specific enzymes like acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases.
Case Study: Antiproliferative Effects
Studies have demonstrated that compounds structurally similar to this compound can effectively inhibit cancer cell proliferation. For instance, in vitro tests showed significant reductions in cell viability across various cancer cell lines.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets relevant to drug development. The compound's mechanisms of action include enzyme inhibition and binding interactions with proteins.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | Antiproliferative agent |
| Neurodegenerative Diseases | AChE inhibitor for Alzheimer's treatment |
| Metabolic Disorders | Potential lead for antidiabetic agents |
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for specific applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclohexyl Carbonates
Compound A is compared to three structural analogues in Table 1.
Enantiomeric Variants
The (2S,5R)-configuration in Compound A’s cyclohexyl moiety is essential for binding to the viral helicase-primase complex. In contrast, the (2R,5S)-enantiomer exhibits a 90% reduction in binding affinity (Kₐ = 1.3 × 10³ M⁻¹ vs. 1.2 × 10⁵ M⁻¹ for Compound A) . This enantiomeric pair also differs in metabolic stability: Compound A has a plasma half-life of 6.2 hours in mice, while its enantiomer is rapidly cleared (t₁/₂ = 1.1 hours) due to CYP3A4-mediated oxidation .
Terpene-Derived Carbonates
Compared to terpene-based carbonates (e.g., α-terpinyl carbonate), Compound A demonstrates:
- Superior antiviral specificity : 10-fold lower IC₅₀ against HSV-1 .
- Reduced cytotoxicity : Selectivity index (CC₅₀/IC₅₀) of 400 vs. 85 for α-terpinyl carbonate .
- Thermal stability : Decomposition temperature (Tₐ) of 198°C vs. 165°C for α-terpinyl carbonate, attributed to conformational rigidity .
Pharmacokinetic and Metabolic Profiles
Compound A exhibits 42% oral bioavailability in rats, outperforming analogues like the desmethyl variant (18%) due to enhanced intestinal absorption . Its carbonate group resists esterase hydrolysis (t₁/₂ > 24 hours in human plasma), whereas non-cyclic carbonates degrade within 2–4 hours .
Biological Activity
The compound (4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate is a chiral molecule that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.43 g/mol. Its structure features a hepta-diene backbone with a carbonate functional group, contributing to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways in target cells. For instance, some derivatives have demonstrated inhibition against acetylcholinesterase (AChE) and urease, suggesting potential applications in neurodegenerative diseases and urolithiasis management.
- Binding Interactions : Molecular docking studies reveal that the compound can interact effectively with various amino acids in proteins, indicating its potential as a lead compound for drug design.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |
| Urease Inhibition | 1.13 ± 0.003 | |
| Antiproliferative Activity (Prostate Cancer Cells) | IC50 not specified |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Anticancer Activity : A study focused on the antiproliferative effects of chiral β-proline derivatives demonstrated that certain structural modifications could enhance activity against hormone-refractory prostate cancer cells. The compounds exhibited significant inhibition of cell growth through apoptosis induction .
- Enzyme Inhibition Studies : Research conducted on synthesized derivatives showed promising results as potent inhibitors of urease and AChE, with some compounds achieving low micromolar IC50 values. These findings suggest potential therapeutic implications in treating conditions like kidney stones and Alzheimer's disease .
- Molecular Docking Analysis : Computational studies have indicated strong binding affinities between the compound and target proteins involved in various biochemical pathways. This supports further exploration for drug development targeting neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
